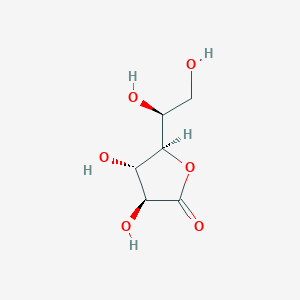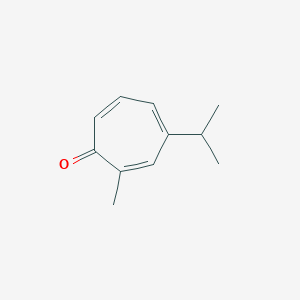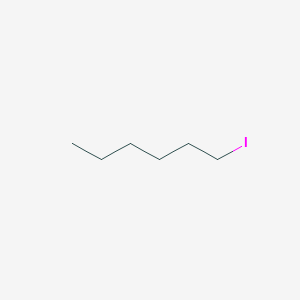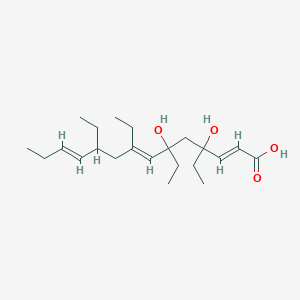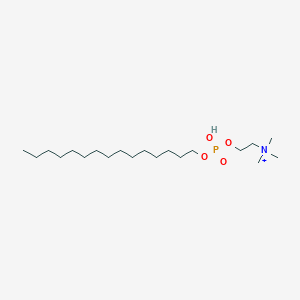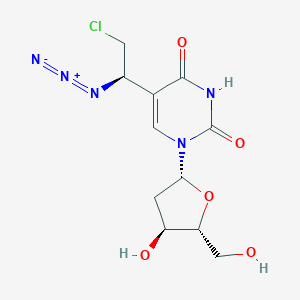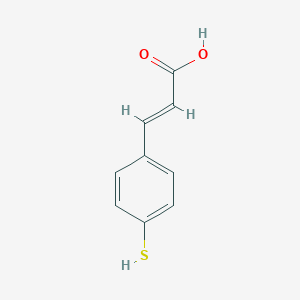
4-(5-Hydroxypyrimidin-2-yl)benzonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(5-Hydroxypyrimidin-2-yl)benzonitrile is a chemical compound with the molecular formula C11H7N3O and a molecular weight of 197.19 g/mol . This compound features a pyrimidine ring substituted with a hydroxyl group at the 5-position and a benzonitrile group at the 4-position. It is known for its potential therapeutic and environmental applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(5-Hydroxypyrimidin-2-yl)benzonitrile typically involves the nucleophilic addition of 4-aminobenzonitrile to a pyrimidine derivative. One common method includes the reaction of 4-aminobenzonitrile with 5-hydroxypyrimidine in the presence of a suitable catalyst and solvent. The reaction conditions often involve refluxing the mixture in a solvent such as dioxane or pyridine, followed by purification steps to isolate the desired product .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the use of cost-effective and less toxic reagents and solvents.
化学反应分析
Types of Reactions
4-(5-Hydroxypyrimidin-2-yl)benzonitrile undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The nitrile group can be reduced to form primary amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C) are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary amines.
Substitution: Formation of halogenated or nitrated derivatives.
科学研究应用
4-(5-Hydroxypyrimidin-2-yl)benzonitrile is utilized in various scientific research applications, including:
Chemistry: Used as an intermediate in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Used in the development of materials with specific properties, such as polymers and coatings.
作用机制
The mechanism of action of 4-(5-Hydroxypyrimidin-2-yl)benzonitrile involves its interaction with specific molecular targets and pathways. The hydroxyl group and nitrile group play crucial roles in its reactivity and binding affinity to biological targets. The compound may inhibit or activate specific enzymes or receptors, leading to its observed biological effects .
相似化合物的比较
4-(5-Hydroxypyrimidin-2-yl)benzonitrile can be compared with other similar compounds, such as:
Rilpivirine: A second-generation non-nucleoside reverse transcriptase inhibitor used in the treatment of HIV-1.
Crisaborole: A benzoxaborole used as a topical treatment for mild to moderate atopic dermatitis.
Uniqueness
This compound is unique due to its specific substitution pattern on the pyrimidine ring, which imparts distinct chemical and biological properties
List of Similar Compounds
- Rilpivirine
- Crisaborole
- 4-(4-Hydroxypyrimidin-2-yl)benzonitrile
属性
IUPAC Name |
4-(5-hydroxypyrimidin-2-yl)benzonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7N3O/c12-5-8-1-3-9(4-2-8)11-13-6-10(15)7-14-11/h1-4,6-7,15H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNIRNYGPLVCJSP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C#N)C2=NC=C(C=N2)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7N3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.19 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

